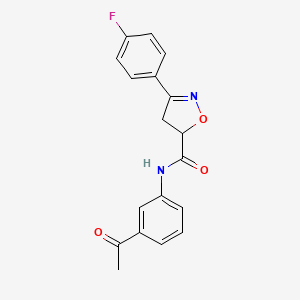![molecular formula C15H17N3O2 B5766583 N-(2-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5766583.png)
N-(2-METHOXYPHENYL)-N'-[2-(4-PYRIDYL)ETHYL]UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyridylethyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 2-methoxyaniline with 2-(4-pyridyl)ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The pyridyl group can be reduced under specific conditions to yield different substituted derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of reduced pyridyl derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学的研究の応用
N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA has found applications in several areas of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyphenyl and pyridylethyl groups play a crucial role in determining the binding affinity and specificity of the compound. Pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
類似化合物との比較
Similar Compounds
N-(2-METHOXYPHENYL)-N’-[2-(3-PYRIDYL)ETHYL]UREA: Similar structure but with a different position of the pyridyl group.
N-(2-METHOXYPHENYL)-N’-[2-(2-PYRIDYL)ETHYL]UREA: Another positional isomer with the pyridyl group at the 2-position.
N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)METHYL]UREA: Similar compound with a methyl group instead of an ethyl group.
Uniqueness
N-(2-METHOXYPHENYL)-N’-[2-(4-PYRIDYL)ETHYL]UREA is unique due to the specific positioning of the methoxyphenyl and pyridylethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-13(14)18-15(19)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APLZWZJKOHEHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-Chloro-4-methoxyphenyl)methyl]-2-methyl-4-nitroimidazole](/img/structure/B5766537.png)
![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-(4-bromophenoxy)acetate](/img/structure/B5766540.png)

![4-[(2E)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N-PHENYL-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B5766551.png)
![(5E)-5-[(2,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B5766556.png)
![2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B5766562.png)



